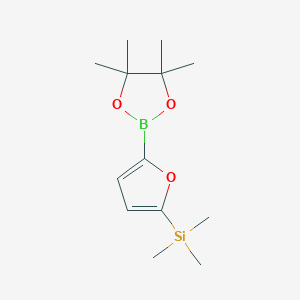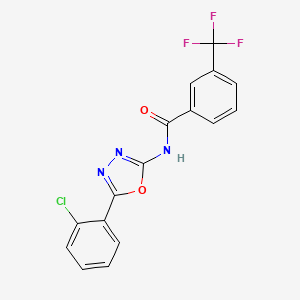![molecular formula C11H16ClNO4 B2518249 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride CAS No. 2445785-72-6](/img/structure/B2518249.png)
2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the formation of substituted phenoxyacetic acids, which are structurally similar to the compound of interest. For instance, a series of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids were synthesized to study their effects on hemoglobin's affinity for oxygen, with the most potent compound being a trichlorophenyl derivative . Additionally, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, was achieved through diastereoselective cyanohydrin formation . These methods could potentially be adapted for the synthesis of "2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid; hydrochloride".
Molecular Structure Analysis
The molecular structure of the compound of interest likely includes a phenoxyacetic acid moiety, given its name. The papers provide information on the structure-activity relationships of similar compounds, such as the importance of halogen substitution on the phenoxy ring for anti-inflammatory activity . This suggests that the molecular structure of the compound could be crucial for its biological activity.
Chemical Reactions Analysis
The chemical reactions involving similar compounds include esterification of N-protected amino acids using trichloroacetimidates under neutral conditions . Although the compound of interest is not an N-protected amino acid, the reactivity of its functional groups, such as the amino and hydroxy groups, could be inferred from these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the papers. However, the low ulcerogenic potential of substituted (2-phenoxyphenyl)acetic acids suggests that the compound of interest might also exhibit low toxicity, which is an important physical property in the context of therapeutic use.
Aplicaciones Científicas De Investigación
Alternative Renewable Building Blocks for Material Science
Phloretic acid, a phenolic compound similar in structure to the query compound, demonstrates significant potential as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine (Bz) ring formation, an alternative to phenol. This approach enables the development of almost 100% bio-based benzoxazine end-capped molecules, presenting a sustainable pathway for creating materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).
Synthesis of Functionalized Esters for Resin Binders
4,4′-Isopropyliden-diphenol-monocarbonsäuren, through hydrolysis and reaction with formaldehyde, forms resolcarboxylic acids, which serve as base components for water-soluble synthetic resin binders. This chemical transformation illustrates the compound's utility in creating new materials (Junek et al., 1973).
Enhancing Pharmaceutical Activity
Research on the synthesis of 2-hydroxy-3-diethylaminopropyl esters of substituted acetic acids, including derivatives similar in functionality to the query compound, explores their pharmaceutical activities. This work continues to reveal the influence of a hydroxyl group in the amino-alcohol chain on the activity of such compounds, offering pathways for novel pharmaceutical developments (Mndzhoyan et al., 1983).
Solubility Enhancement for Drug Formulation
The solubility of compounds such as p-hydroxyphenylacetic acid, closely related to the query compound, in water and various organic solvents is critical for the formulation of drugs and industrial processing. Understanding these solubility characteristics facilitates the design of more effective and efficient drug delivery systems (Gracin & Rasmuson, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c12-6-9(13)7-16-10-3-1-8(2-4-10)5-11(14)15;/h1-4,9,13H,5-7,12H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRQLPVKDUCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2518172.png)

![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)
![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)

![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)
![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)
![Imidazo[1,2-a]pyridin-7-ol HCl](/img/structure/B2518187.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2518189.png)